![molecular formula C14H22OS B120284 2,6-Di-tert-butyl-4-mercaptophenol CAS No. 950-59-4](/img/structure/B120284.png)
2,6-Di-tert-butyl-4-mercaptophenol
Overview
Description
2,6-Di-tert-butyl-4-mercaptophenol, also known as DTBP, is an organic compound . It is a white crystalline solid with a distinct thioether odor . It is relatively stable chemically and is soluble in common organic solvents such as alcohols, ethers, and ketones .
Molecular Structure Analysis
The molecular formula of 2,6-Di-tert-butyl-4-mercaptophenol is C14H22OS . Its average mass is 238.389 Da and its monoisotopic mass is 238.139130 Da .Physical And Chemical Properties Analysis
2,6-Di-tert-butyl-4-mercaptophenol is a white crystalline solid with a distinct thioether odor . It is relatively stable chemically and is soluble in common organic solvents such as alcohols, ethers, and ketones .Scientific Research Applications
Synthesis of Antioxidants
2,6-Di-tert-butyl-4-mercaptophenol: is utilized in the synthesis of complex antioxidants. A notable application is its use in producing 4,4’-isopropylidenedithiobis[2,6-di-tert-butylphenol] , which is a compound with significant antioxidant properties . This process involves the reduction of polysulfides using zinc in a mixed solvent, showcasing the compound’s role in creating more stable antioxidants for industrial applications.
Lubricant Additive Compatibility
In tribology, 2,6-Di-tert-butyl-4-mercaptophenol derivatives are synthesized for use as multi-phenol antioxidants. These antioxidants are tested for compatibility with other additives like alkyl diphenylamine and ZDDP in ester oils . The compound’s derivatives exhibit high thermal stability and effective oxidation resistance, making them valuable for enhancing the performance and lifespan of lubricants.
Surface-Enhanced Raman Scattering (SERS)
The compound is used in the study of surface-enhanced Raman scattering . Specifically, 4-Mercaptophenol , a related compound, has been applied to silver-coated polystyrene nanospheres to investigate the adsorption phenomena via SERS spectroscopy . This application is crucial for understanding molecular interactions at the nano-scale.
Polymerization Process Inhibition
2,6-Di-tert-butyl-4-mercaptophenol: analogs, such as 2,6-Di-tert-butyl-4-methylpyridine , have been employed to distinguish between initiation mechanisms in cationic polymerization. They serve as effective inhibitors when a protonic acid is involved, showcasing the compound’s potential in controlling polymerization processes .
Anti-Inflammatory Properties
Research into the bioactivities of 2,4-Di-Tert-Butylphenol , a structurally similar compound, has revealed potential anti-inflammatory properties. Studies indicate that treatments with this compound can decrease the expression of pro-inflammatory genes in certain cell lines, suggesting that 2,6-Di-tert-butyl-4-mercaptophenol could have similar applications in medical research .
Mechanism of Action
Target of Action
It is known that dtbp is an organic compound that is widely used in the rubber industry and in organic synthesis .
Mode of Action
DTBP acts as an organic sulfur compound. It is used as an antioxidant and stabilizer in chemical processing . The compound interacts with its targets by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage .
Pharmacokinetics
It is known that the compound is soluble in common organic solvents such as alcohols, ethers, and ketones , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of DTBP’s action primarily involve the neutralization of free radicals, thereby preventing oxidative damage. This antioxidant action can protect polymers and rubbers from aging and oxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DTBP. For instance, the compound is stable under normal use conditions but should be kept sealed and away from heat sources and oxidizers . It is also important to maintain a well-ventilated environment when handling this compound to avoid inhalation of its vapors .
Safety and Hazards
properties
IUPAC Name |
2,6-ditert-butyl-4-sulfanylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,15-16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVMNXZFSKGLDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241719 | |
Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-mercaptophenol | |
CAS RN |
950-59-4 | |
Record name | 2,6-Bis(1,1-dimethylethyl)-4-mercaptophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=950-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-di-tert-butyl-4-mercaptophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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